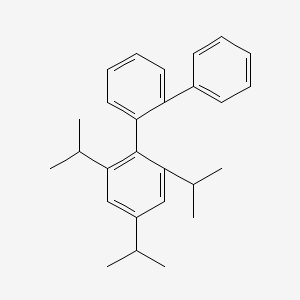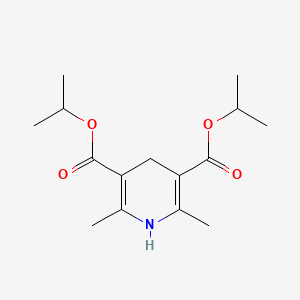
Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound is characterized by its molecular structure, which includes a dihydropyridine ring with two methyl groups at positions 2 and 6, and diisopropyl ester groups at positions 3 and 5.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method involves the condensation of an aldehyde (such as formaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt. The reaction is usually carried out in an acidic medium and involves heating the reaction mixture to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve industrial-scale production.
化学反应分析
Types of Reactions: Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Substitution reactions at the diisopropyl ester groups can lead to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various esters or amides.
科学研究应用
Chemistry: In chemistry, Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its biological activity, including its potential use as a vasodilator. It can interact with calcium channels in cell membranes, leading to relaxation of smooth muscle cells and dilation of blood vessels.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to treat conditions such as hypertension and angina pectoris due to their calcium channel-blocking properties.
Industry: In the materials science industry, the compound is used in the development of new materials with specific properties, such as improved thermal stability and electrical conductivity.
作用机制
The mechanism by which Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects involves the inhibition of calcium channels. By blocking these channels, the compound prevents the influx of calcium ions into cells, leading to relaxation of smooth muscle cells and vasodilation. This mechanism is similar to that of other calcium channel blockers used in the treatment of cardiovascular diseases.
Molecular Targets and Pathways:
Calcium Channels: The primary molecular target is the L-type calcium channels found in the smooth muscle cells of blood vessels.
Pathways: The inhibition of calcium influx affects the signaling pathways involved in muscle contraction and vascular tone regulation.
相似化合物的比较
Nimodipine: A well-known calcium channel blocker used in the treatment of cerebrovascular disorders.
Amlodipine: Another calcium channel blocker used for managing hypertension and angina.
Felodipine: Used for treating high blood pressure and angina.
Uniqueness: Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique in its specific structural features, such as the presence of diisopropyl ester groups, which may influence its pharmacokinetic properties and biological activity compared to other similar compounds.
属性
CAS 编号 |
57582-47-5 |
|---|---|
分子式 |
C15H23NO4 |
分子量 |
281.35 g/mol |
IUPAC 名称 |
dipropan-2-yl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-8(2)19-14(17)12-7-13(11(6)16-10(12)5)15(18)20-9(3)4/h8-9,16H,7H2,1-6H3 |
InChI 键 |
WUNGINVLOUBEFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CC(=C(N1)C)C(=O)OC(C)C)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


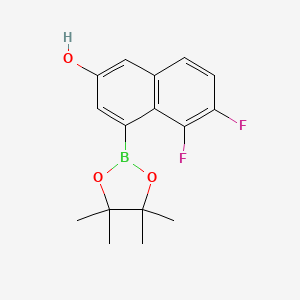
![7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B15364884.png)
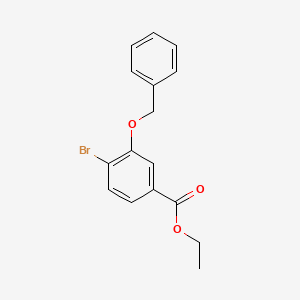
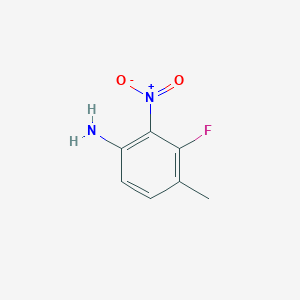

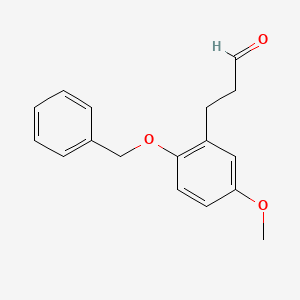
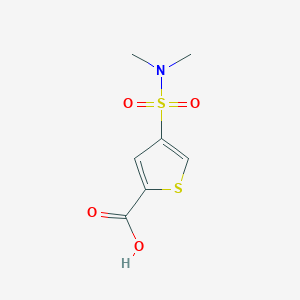
![Benzyl 5-aminosulfonyl-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15364920.png)
![(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)


![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)

